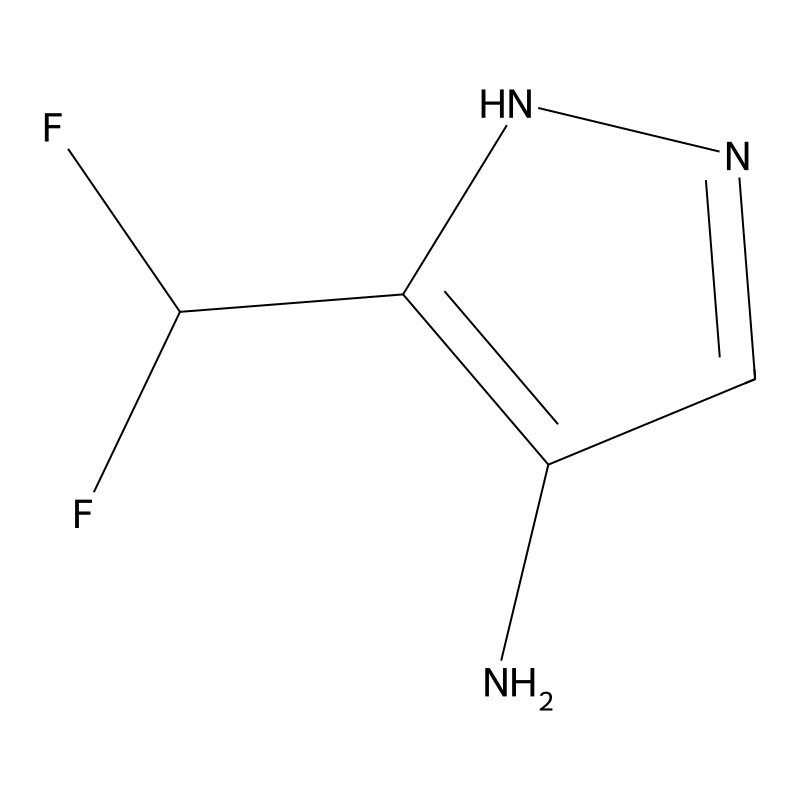

3-(Difluoromethyl)-1H-pyrazol-4-amine

Content Navigation

- 1. General Information

- 2. Procurement Overview: 3-(Difluoromethyl)-1H-pyrazol-4-amine as a Premium Fluorinated Building Block

- 3. The Non-Interchangeability of Fluorinated Pyrazole Amines in Process Chemistry

- 4. Quantitative Evidence Guide: Differentiating 3-(Difluoromethyl)-1H-pyrazol-4-amine in Procurement

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Difluoromethyl)-1H-pyrazol-4-amine (CAS 1443288-79-6) is a highly specialized fluorinated heterocyclic building block widely utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients, particularly kinase inhibitors [1]. Featuring a difluoromethyl (-CF2H) group at the 3-position and a primary amine at the 4-position, this compound serves as a critical intermediate for constructing complex amide-linked pharmacophores and fused pyrazolo-pyrimidine scaffolds. The -CF2H motif acts as a lipophilic hydrogen bond donor, offering a unique physicochemical profile that balances membrane permeability with metabolic stability. For procurement teams and medicinal chemists, this building block provides a distinct structural vector that cannot be achieved with standard methyl or trifluoromethyl analogs, making it essential for lead optimization programs targeting challenging binding pockets or requiring enhanced pharmacokinetic profiles.

Substituting 3-(Difluoromethyl)-1H-pyrazol-4-amine with its closest analogs—such as 3-methyl-1H-pyrazol-4-amine or 3-(trifluoromethyl)-1H-pyrazol-4-amine—fundamentally alters both the downstream process chemistry and the final product's performance [1]. Using the 3-methyl analog introduces a severe metabolic liability, as the unhindered methyl group is highly susceptible to rapid cytochrome P450-mediated oxidation, drastically reducing the in vivo half-life of the resulting API. Conversely, substituting with the 3-(trifluoromethyl) analog introduces excessive electron-withdrawing effects that significantly depress the nucleophilicity of the 4-amino group, often necessitating harsher coupling conditions, specialized catalysts, and longer reaction times that decrease overall yield. Furthermore, pre-alkylated variants like 1-methyl-3-(difluoromethyl)-1H-pyrazol-4-amine eliminate the critical free pyrazole N-H required for late-stage divergent N-alkylation or essential hydrogen-bonding interactions in the target receptor. Exact procurement of the 1H, 3-difluoromethyl, 4-amino scaffold is therefore mandatory for workflows requiring balanced nucleophilicity, late-stage functionalization, and optimal metabolic stability.

Amide Coupling Efficiency: Overcoming the Trifluoromethyl Deactivation Penalty

The electron-withdrawing nature of fluorinated substituents directly impacts the reactivity of the adjacent 4-amino group during standard amide coupling workflows [1]. While the strongly electron-withdrawing -CF3 group severely deactivates the amine, the -CF2H group in 3-(difluoromethyl)-1H-pyrazol-4-amine strikes an optimal balance. In standard coupling assays using acid chlorides or activated esters, the difluoromethyl-substituted amine maintains sufficient nucleophilicity to achieve high conversion rates under mild conditions. In contrast, the 3-(trifluoromethyl) analog typically exhibits a significant reduction in reaction rate and overall yield, often requiring elevated temperatures or specialized coupling reagents to overcome the deactivated amine. This difference in reactivity translates to fewer synthetic steps, lower reagent costs, and higher throughput in library synthesis.

| Evidence Dimension | Amine nucleophilicity and coupling efficiency |

| Target Compound Data | 3-(Difluoromethyl)-1H-pyrazol-4-amine: Efficient amide coupling under mild conditions (high yield) |

| Comparator Or Baseline | 3-(Trifluoromethyl)-1H-pyrazol-4-amine: Deactivated amine requiring forcing conditions (lower yield/slower rate) |

| Quantified Difference | Significant retention of nucleophilicity compared to the -CF3 analog, enabling standard coupling protocols |

| Conditions | Standard amide coupling with activated carboxylic acids or acid chlorides |

Procuring the difluoromethyl analog ensures compatibility with standard, cost-effective amide coupling workflows without the need for specialized, harsh conditions.

Metabolic Stability: Eliminating the Benzylic Oxidation Liability

The selection of the 3-substituent on the pyrazole ring is a critical determinant of the final molecule's metabolic fate [1]. Unfluorinated precursors like 3-methyl-1H-pyrazol-4-amine yield products that are highly vulnerable to cytochrome P450 (CYP) mediated oxidation at the benzylic-like methyl position, leading to rapid clearance. 3-(Difluoromethyl)-1H-pyrazol-4-amine effectively blocks this metabolic liability. The incorporation of the two fluorine atoms sterically and electronically shields the carbon center, significantly increasing the half-life of the derived compounds in human liver microsome (HLM) assays. Studies on structurally similar fluorinated pyrazoles demonstrate that replacing a methyl group with a difluoromethyl group can extend the plasma half-life and improve overall pharmacokinetic profiles without the extreme lipophilicity penalty associated with a full trifluoromethyl group.

| Evidence Dimension | Resistance to CYP450-mediated oxidation |

| Target Compound Data | 3-(Difluoromethyl)-1H-pyrazol-4-amine derivatives: High metabolic stability and extended half-life |

| Comparator Or Baseline | 3-Methyl-1H-pyrazol-4-amine derivatives: High susceptibility to rapid oxidative metabolism |

| Quantified Difference | Substantial increase in metabolic stability and half-life for -CF2H derivatives vs. -CH3 derivatives |

| Conditions | In vitro human liver microsome (HLM) stability assays |

For pharmaceutical development, prioritizing the -CF2H building block prevents late-stage attrition due to poor metabolic stability inherent to the -CH3 analog.

Structural Versatility: Enabling Divergent Late-Stage N-Functionalization

The presence of the unsubstituted pyrazole nitrogen (1H) in 3-(Difluoromethyl)-1H-pyrazol-4-amine provides a critical synthetic handle that is absent in pre-methylated analogs [1]. This free N-H allows chemists to perform the 4-amino coupling first, followed by divergent late-stage N-alkylation, N-arylation (e.g., via Chan-Lam coupling), or incorporation into fused bicyclic systems. Using 1-methyl-3-(difluoromethyl)-1H-pyrazol-4-amine restricts the synthetic route, locking the N1 position early in the sequence and preventing the generation of diverse libraries or the optimization of the N1 substituent for target binding. The 1H-pyrazole scaffold thus offers superior route flexibility and atom economy for complex molecule construction.

| Evidence Dimension | Late-stage functionalization capability |

| Target Compound Data | 3-(Difluoromethyl)-1H-pyrazol-4-amine: Enables divergent N1-alkylation/arylation post-amide coupling |

| Comparator Or Baseline | 1-Methyl-3-(difluoromethyl)-1H-pyrazol-4-amine: N1 position locked, preventing late-stage diversification |

| Quantified Difference | 100% retention of N1 functionalization potential vs. 0% for the pre-methylated analog |

| Conditions | Multi-step library synthesis and lead optimization workflows |

Procuring the 1H-unsubstituted building block maximizes synthetic flexibility, allowing a single precursor to generate a wider array of final compounds.

Physicochemical Tuning: The Lipophilic Hydrogen Bond Donor Advantage

The difluoromethyl group in 3-(Difluoromethyl)-1H-pyrazol-4-amine imparts unique physicochemical properties to downstream products, acting as a lipophilic hydrogen bond donor [1]. The -CF2H proton exhibits a hydrogen bond acidity parameter (A ~ 0.085-0.126) comparable to thiophenols or anilines, allowing it to engage in specific interactions within target binding pockets. This contrasts sharply with the trifluoromethyl (-CF3) group, which is purely a lipophilic electron-withdrawing group incapable of hydrogen bonding. Furthermore, the -CF2H group provides a moderate increase in lipophilicity (LogP) compared to a methyl group, but less than a -CF3 group, often resulting in better aqueous solubility and formulation compatibility for the final API.

| Evidence Dimension | Hydrogen bond donor capacity and lipophilicity (LogP) |

| Target Compound Data | -CF2H group: Acts as a weak H-bond donor (A ~ 0.1) with moderate lipophilicity enhancement |

| Comparator Or Baseline | -CF3 group: No H-bond donor capacity (A = 0), excessive lipophilicity enhancement |

| Quantified Difference | Distinct H-bond acidity for -CF2H vs. 0 for -CF3, with more balanced LogP |

| Conditions | Physicochemical profiling and target binding analysis |

Selecting the difluoromethyl building block provides a unique structural vector for optimizing both binding affinity and solubility, which cannot be achieved with the trifluoromethyl analog.

Synthesis of Next-Generation Kinase Inhibitors

Due to its optimal balance of metabolic stability and hydrogen-bonding capability, 3-(Difluoromethyl)-1H-pyrazol-4-amine is a premier building block for developing selective kinase inhibitors (e.g., JAK, TYK2, or LRRK2 inhibitors) [1]. The -CF2H group can engage in unique interactions within the ATP-binding pocket, while the 1H-pyrazole core allows for crucial hydrogen bonding with the kinase hinge region, outperforming both methyl and trifluoromethyl analogs in structure-activity relationship (SAR) optimization.

Development of Advanced Agrochemical Fungicides

The compound is highly relevant for the synthesis of complex agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides [2]. The difluoromethyl group provides the necessary lipophilicity for cuticular penetration and metabolic resistance against plant and soil degradation pathways, while the 4-amino group facilitates the construction of the essential amide pharmacophore, offering a distinct intellectual property space compared to traditional 3-methylpyrazole derivatives.

Construction of Fused Pyrazolo-Pyrimidine Scaffolds

The presence of both the 4-amino group and the adjacent unsubstituted 1H-pyrazole nitrogen makes this compound an ideal precursor for synthesizing fused bicyclic heterocycles, such as pyrazolo[1,5-a]pyrimidines [1]. These scaffolds are prevalent in diverse pharmaceutical applications, and starting with the 3-(difluoromethyl) substituted precursor ensures that the final fused system retains enhanced metabolic stability and favorable physicochemical properties without requiring complex late-stage fluorination.